

# Enniatin B1 chemical structure and properties

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## Compound of Interest

Compound Name: *Enniatin-B1*

Cat. No.: *B13382791*

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## Enniatin B1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Enniatin B1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, primarily produced by various species of the *Fusarium* fungus.<sup>[1][2][3]</sup> This document provides an in-depth technical overview of Enniatin B1, covering its chemical structure, physicochemical properties, biological activities, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.

### Chemical Structure and Physicochemical Properties

Enniatin B1 is a derivative of Enniatin B, characterized by the substitution of one N-methyl-L-valine residue with an N-methyl-L-isoleucine residue.<sup>[2]</sup> It is composed of three molecules of D- $\alpha$ -hydroxyisovaleric acid and alternating N-methyl-L-amino acids.<sup>[2]</sup>

#### Chemical Identifiers

## Physicochemical Data

Property	Value
Molecular Weight	653.85 g/mol
Appearance	White to off-white powder
Solubility	Soluble in DMSO, ethanol, methanol, and DMF. [3] Poor water solubility.[3]
Melting Point	Specific experimental data for Enniatin B1 is not readily available. The closely related Enniatin B has a melting point of 229 °C.
Boiling Point	Specific experimental data for Enniatin B1 is not readily available. The predicted boiling point for the closely related Enniatin B is 827.0±65.0 °C. [5]
Density	Specific experimental data for Enniatin B1 is not readily available. The predicted density for the closely related Enniatin B is 1.036±0.06 g/cm <sup>3</sup> . [5]

### Spectroscopic Data

While detailed <sup>1</sup>H and <sup>13</sup>C NMR data for Enniatin B1 are not readily available in the cited literature, mass spectrometry is a key analytical technique for its identification and quantification.

LC-MS/MS Data: Enniatin B1 is commonly detected as its ammonium adduct [M+NH<sub>4</sub>]<sup>+</sup> in positive ion mode electrospray ionization.

Precursor Ion (m/z)	Adduct	Fragmentation Ions (m/z)
654.4319	[M+H] <sup>+</sup>	196.1332, 210.1489, 214.1411, 228.1567[4]

## Biological Activity and Signaling Pathways

Enniatin B1 exhibits a broad range of biological activities, primarily attributed to its ionophoric properties, allowing it to transport monovalent cations across biological membranes.[\[2\]](#) This disruption of ion homeostasis leads to various downstream cellular effects.

#### Key Biological Activities:

- Cytotoxicity: Enniatin B1 displays cytotoxic effects against a variety of cancer cell lines.[\[1\]](#)[\[6\]](#)
- Apoptosis Induction: It can induce programmed cell death by activating caspase cascades.[\[6\]](#)
- Cell Cycle Arrest: Enniatin B1 has been shown to cause cell cycle arrest at the G2/M and S phases in cancer cells.[\[1\]](#)
- Oxidative Stress: The compound can induce the production of reactive oxygen species (ROS), leading to cellular damage.[\[6\]](#)
- Enzyme Inhibition: Enniatin B1 inhibits the activity of acyl-CoA: cholesterol acyltransferase (ACAT).
- Modulation of Transporters: It has been shown to inhibit the multidrug resistance transporter Pdr5p in *Saccharomyces cerevisiae*.

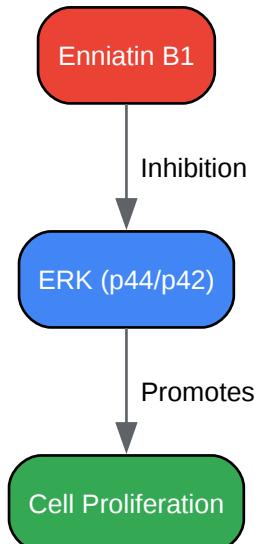
#### Signaling Pathways Modulated by Enniatin B1:

Enniatin B1 has been found to interfere with several critical cellular signaling pathways.

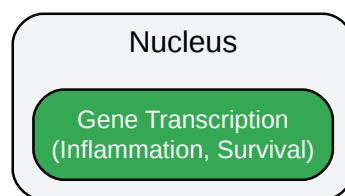
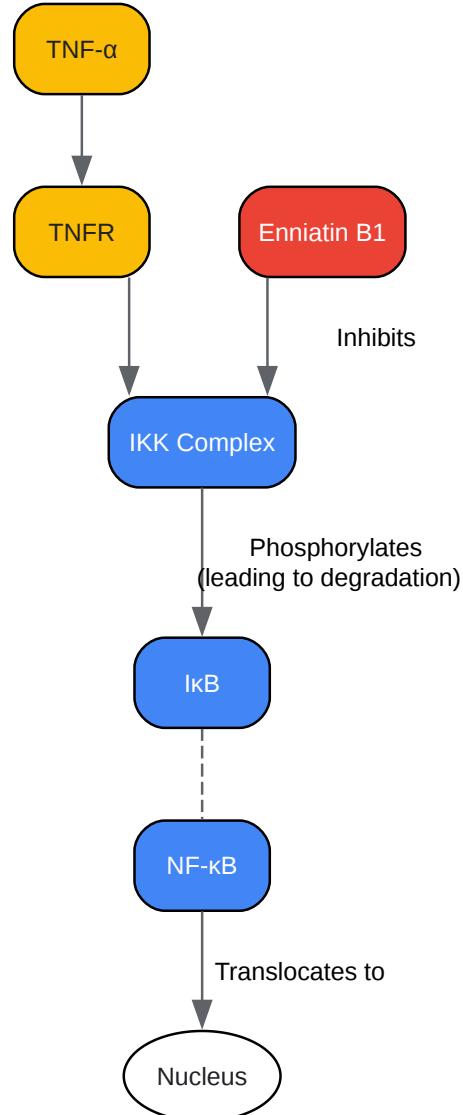
- ERK Pathway: It has been observed to decrease the activation of the cell proliferation kinase, ERK (p44/p42).
- NF-κB Pathway: Enniatin B1 can moderately inhibit TNF-α-induced activation of the NF-κB pathway.
- Nrf2/HO-1 and JAK/STAT3 Pathways: In Leydig cells, Enniatin B1 has been shown to inhibit the Nrf2/HO-1 pathway, which is involved in the oxidative stress response, and the JAK/STAT3 signaling pathway.

Below are graphical representations of some of the key signaling pathways affected by Enniatin B1.

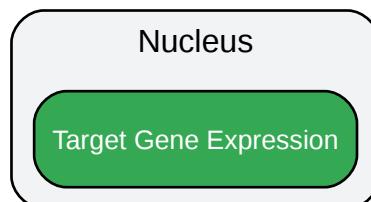
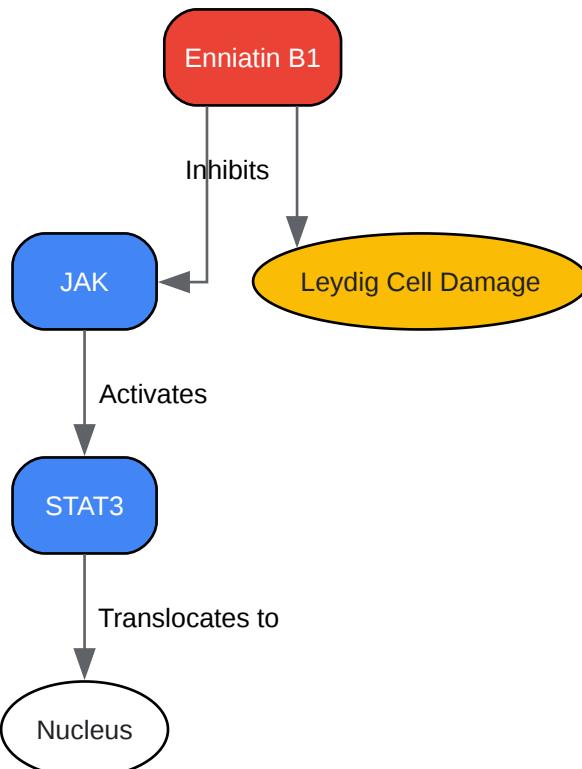
## Enniatin B1 and the ERK Signaling Pathway



## Enniatin B1 and the NF-κB Signaling Pathway



## Enniatin B1's Effect on the JAK/STAT3 Pathway

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